molecular formula C7H3BrClFO2 B1446257 2-Bromo-6-chloro-4-fluorobenzoic acid CAS No. 1695489-54-3

2-Bromo-6-chloro-4-fluorobenzoic acid

Cat. No. B1446257
M. Wt: 253.45 g/mol
InChI Key: DQTOVIXCGACNJZ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzoic acid is a solid compound with a molecular weight of 253.45 . It is a derivative of benzoic acid, which is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-chloro-6-fluorobenzoic acid . The InChI code is 1S/C7H3BrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) . This indicates the presence of a carboxylic acid group (-COOH) and halogen atoms (bromine, chlorine, and fluorine) attached to the benzene ring.


Physical And Chemical Properties Analysis

2-Bromo-6-chloro-4-fluorobenzoic acid is a solid compound .

Scientific Research Applications

Synthesis and Environmental Concerns

  • Synthesis of Fluorinated Compounds : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound closely related to 2-Bromo-6-chloro-4-fluorobenzoic acid, has been developed for large-scale production. This synthesis could be relevant for the production of non-steroidal anti-inflammatory and analgesic materials, highlighting a potential application in pharmaceutical manufacturing (Qiu et al., 2009).

  • Environmental and Health Implications : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to halogenated benzoic acids, have shown their occurrence as trace contaminants in brominated flame retardants. These compounds, due to their structural similarities with 2-Bromo-6-chloro-4-fluorobenzoic acid, suggest potential environmental persistence and bioaccumulation concerns, as well as similarities in biological effects to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) (Mennear & Lee, 1994).

Analytical and Biochemical Applications

  • Analytical Chemistry : The evaluation of metal(II) 2-fluorobenzoate complexes provides insights into their structures with various N-donor ligands, contributing to future research in materials science due to their various physical and biological potential applications. This illustrates the role that structurally similar compounds to 2-Bromo-6-chloro-4-fluorobenzoic acid could play in developing new materials with specific properties (Öztürkkan & Necefoğlu, 2022).

  • Environmental Toxicology : Research on the formation, behavior, and health effects of brominated and mixed halogenated dioxins and furans emphasizes the environmental and health implications of halogenated organic compounds. This body of work, while not directly related to 2-Bromo-6-chloro-4-fluorobenzoic acid, underscores the importance of understanding the environmental fate and toxicological impact of halogenated benzoic acids and their derivatives (Birnbaum, Staskal, & Diliberto, 2003).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-6-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTOVIXCGACNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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